Solid-State Tautomeric Equilibrium
In the crystalline state, isocytosine co‑crystallizes as an exact 1:1 ratio of the 1H‑ and 3H‑keto‑amino tautomers, which form a triply hydrogen‑bonded dimer analogous to the Watson–Crick guanine–cytosine base pair [REFS‑1]. By contrast, cytosine crystallizes as a single dominant tautomeric species under standard conditions, and its rare imino‑oxo tautomers are only transiently populated. This 1:1 solid‑state tautomeric equilibrium is a defining characteristic of isocytosine and is not observed for cytosine, 5‑fluorocytosine, or 5‑azacytosine.
| Evidence Dimension | Solid‑state tautomer ratio (1H‑keto : 3H‑keto) |
|---|---|
| Target Compound Data | 1:1 ratio (exact 50:50 co‑crystallization) |
| Comparator Or Baseline | Cytosine: single dominant tautomeric form; rare tautomers negligible in the crystal |
| Quantified Difference | Isocytosine forms a stable 1:1 tautomer co‑crystal; cytosine does not exhibit a comparable 1:1 tautomeric co‑crystallization |
| Conditions | Single‑crystal X‑ray diffraction, monoclinic space group P2₁/n, a = 8.745 Å, b = 11.412 Å, c = 10.441 Å, β = 94.79° |
Why This Matters
A reproducible 1:1 tautomeric stoichiometry in the solid state enables isocytosine to serve as a unique model for studying tautomer‑dependent hydrogen‑bonding and base‑pairing phenomena that cannot be accessed using cytosine.
- [1] Portalone, G.; Colapietro, M. Redetermination of isocytosine. Acta Crystallogr. E 2007, 63 (4), o1869–o1871. View Source
